molecular formula C22H20ClN3O2S B11439664 3-(3-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11439664
M. Wt: 425.9 g/mol
InChI Key: MFVFLUIYQBFDNU-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile: is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps:

    Formation of the Thiadiazine Ring: The initial step involves the formation of the thiadiazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a sulfur source under controlled conditions.

    Introduction of the Chlorophenyl and Ethoxyphenyl Groups: The chlorophenyl and ethoxyphenyl groups are introduced through substitution reactions. These reactions often require the use of specific catalysts and solvents to ensure high yields and selectivity.

    Formation of the Carbonitrile Group:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Additionally, the use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the use of catalysts such as palladium or copper, along with appropriate solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the functional groups introduced

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a potential lead compound for the development of new drugs. Its structural features suggest that it could interact with various biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. It may exhibit activity against certain diseases, such as cancer or infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics, such as enhanced stability or reactivity, to the materials.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20ClN3O2S

Molecular Weight

425.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20ClN3O2S/c1-2-28-18-8-6-15(7-9-18)19-11-21(27)26-13-25(14-29-22(26)20(19)12-24)17-5-3-4-16(23)10-17/h3-10,19H,2,11,13-14H2,1H3

InChI Key

MFVFLUIYQBFDNU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC(=CC=C4)Cl

Origin of Product

United States

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